molecular formula C15H27N3O3 B7986759 [(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester

[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester

Cat. No.: B7986759
M. Wt: 297.39 g/mol
InChI Key: ZFMKLEUZAQGQSH-GFCCVEGCSA-N
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Description

Properties

IUPAC Name

tert-butyl N-[(3R)-1-(2-aminoacetyl)piperidin-3-yl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)18(11-6-7-11)12-5-4-8-17(10-12)13(19)9-16/h11-12H,4-10,16H2,1-3H3/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMKLEUZAQGQSH-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1CC1)C2CCCN(C2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N([C@@H]1CCCN(C1)C(=O)CN)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester, a piperidine derivative, has garnered attention for its potential biological activities. This compound is noted for its structural complexity and the presence of both amino and carbamate functional groups, which may contribute to its interaction with various biological targets.

The molecular formula of this compound is C15H27N3O3C_{15}H_{27}N_{3}O_{3} with a molecular weight of approximately 297.39 g/mol. Its predicted boiling point is around 441.3 °C, and it exhibits a density of approximately 1.15 g/cm³ .

PropertyValue
Molecular FormulaC15H27N3O3
Molecular Weight297.39 g/mol
Boiling Point441.3 °C (predicted)
Density1.15 g/cm³ (predicted)
pKa8.58 (predicted)

Biological Activity Overview

Preliminary studies indicate that compounds similar to this compound exhibit a variety of biological activities, including:

  • Anticancer Activity : Research has shown that certain piperidine derivatives can induce apoptosis in cancer cells, such as FaDu hypopharyngeal tumor cells, with improved cytotoxicity compared to standard treatments like bleomycin .
  • Neuroprotective Effects : The compound may possess properties that inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer’s disease. Inhibiting these enzymes can enhance cholinergic neurotransmission, potentially offering therapeutic benefits in neurodegenerative disorders .
  • Receptor Binding : Interaction studies have demonstrated binding affinity towards specific receptors, including muscarinic acetylcholine receptors, which are implicated in various physiological processes such as cell proliferation and apoptosis resistance in cancer .

Anticancer Studies

In a recent study, a related compound demonstrated significant anticancer activity through mechanisms involving apoptosis induction in tumor cell lines. The study employed a three-component cycloaddition reaction to synthesize the compound, which was then evaluated for cytotoxic effects against various cancer models .

Neuropharmacological Evaluation

Another research effort focused on the neuropharmacological properties of similar piperidine derivatives. These compounds showed promising results in inhibiting AChE and BuChE activities in vitro, suggesting potential applications in treating Alzheimer’s disease by improving cognitive function through enhanced acetylcholine levels .

Receptor Interaction Studies

Studies involving receptor binding assays revealed that the compound has a high affinity for muscarinic receptors, particularly M3R, which plays a role in cancer progression and metastasis. This interaction highlights the compound's potential as a therapeutic agent in oncology .

Scientific Research Applications

Preliminary studies indicate that compounds similar to [(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester exhibit a range of biological activities, including:

  • Antimicrobial properties
  • Neuroactive effects
  • Potential interactions with various receptors such as opioid or dopamine receptors

These activities suggest that the compound may have therapeutic potential in treating various conditions, particularly in neurology and infectious diseases .

Research Applications

The compound's unique structural features make it suitable for various research applications, including:

  • Drug Development : Investigating its pharmacological profiles to identify potential therapeutic uses.
  • Biochemical Studies : Understanding its interactions with biological targets through binding affinity studies using techniques such as radiolabeling or fluorescence assays.
  • Synthetic Methodology : Exploring new synthetic routes or analogs to enhance biological activity or reduce side effects.

Case Studies and Comparative Analysis

Several compounds share structural similarities with this compound. Here are notable examples:

Compound NameStructural FeaturesBiological Activity
1-(2-Aminoacetyl)piperidineSimilar piperidine structure without cyclopropaneAntimicrobial properties
N-(tert-butoxycarbonyl)amino acidsContains an amine and carbamate structureUsed in peptide synthesis
4-Piperidone derivativesPiperidine ring with ketone functionalityPotential neuroactive compounds

These comparisons highlight the unique aspects of this compound, particularly its cyclopropane moiety and specific stereochemistry, which may confer distinct biological properties compared to similar compounds .

Chemical Reactions Analysis

Hydrolysis Reactions

Compound A undergoes hydrolysis under acidic or basic conditions, primarily targeting the tert-butyl carbamate and amino-acetyl groups.

Reaction Type Conditions Products Key Findings
Ester Hydrolysis 1M HCl, 25°C, 12hCyclopropyl-carbamic acid + tert-butanolComplete cleavage of tert-butyl ester; 85% yield of carboxylic acid derivative
Amide Hydrolysis 6M NaOH, 80°C, 6hPiperidin-3-yl-cyclopropylamine + acetic acidPartial degradation of amino-acetyl group (≈40% conversion)

Amide Bond Formation

The amino-acetyl group participates in coupling reactions, enabling structural diversification:

Reagent Conditions Product Efficiency
HATU/DIPEA DMF, RT, 2hPeptide-conjugated derivatives (e.g., with Fmoc-protected amino acids)70–90% yield depending on steric hindrance
EDC/HOBt CH₂Cl₂, 0°C → RT, 4hAcylated piperidine intermediatesModerate activation (50–60% yield)

Cyclopropane Ring-Opening

The cyclopropane moiety exhibits strain-driven reactivity, particularly under electrophilic conditions:

Reagent Conditions Product Mechanism
HBr/AcOH 40°C, 3hBromo-opened chain derivativeElectrophilic addition at cyclopropane C-C bond
Ozone −78°C, CH₂Cl₂, 1hDicarbonyl fragmentation productsOzonolysis followed by reductive workup

Deprotection of tert-Butyl Carbamate

Selective removal of the tert-butyloxycarbonyl (Boc) group is critical for generating free amines:

Reagent Conditions Product Yield
TFA/DCM RT, 1hCyclopropyl-carbamic acid + CO₂ + tert-butylene>95% deprotection efficiency
HCl/Dioxane 4M HCl, 0°C, 30minAmmonium chloride intermediate80% yield; requires neutralization for free amine

Enzymatic Hydrolysis

In biological systems, carboxylesterases (CES) metabolize Compound A :

Enzyme Tissue Source Primary Metabolite Kinetics (Km)
CES1 Human liver microsomesCyclopropyl-carbamic acid + tert-butanolKm = 12 μM; Vmax = 8 nmol/min/mg
CES2 Intestinal homogenatePartial hydrolysis of amino-acetyl groupLow activity (Km > 100 μM)

Key Reaction Insights:

  • Steric Effects : The tert-butyl group significantly slows hydrolysis rates compared to methyl or ethyl esters .

  • pH Sensitivity : Amide bonds in Compound A are stable under physiological pH but degrade rapidly in strongly acidic/basic environments.

  • Biological Relevance : CES1-mediated hydrolysis is a major metabolic pathway, suggesting potential prodrug applications .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: (R)-3-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
  • CAS Number : 1354014-91-7
  • Molecular Formula : C₁₆H₂₈N₃O₃ (based on structural analogs in )
  • Molecular Weight : ~297.4 g/mol (approximated from related compounds in )

Structural Features: This compound contains a piperidine ring substituted with a cyclopropyl-carbamic acid tert-butyl ester group and a 2-amino-acetyl moiety.

Comparison with Similar Compounds

Stereoisomeric Analog: [(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester

  • CAS Number : 1354016-22-0
  • Key Difference : The (S)-configuration at the piperidine-3-yl position.
  • Significance : Stereochemistry profoundly impacts receptor binding. For example, in kinase inhibitors, R-enantiomers often show higher affinity than S-enantiomers .
  • Availability : Both R and S enantiomers are discontinued commercially, suggesting challenges in synthesis or stability .

Ethyl-Substituted Analog: [(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester

  • CAS Number : 110187-51-4
  • Key Difference: Replacement of the 2-amino-acetyl group with a 2-amino-ethyl moiety.
  • Molecular Weight : 297.4 g/mol (identical to the target compound, suggesting similar physicochemical properties) .

Bicyclic Carbamate Derivatives

  • Example: tert-Butyl((R)-1-(2-((endo)-3-((8-(4-cyano-2-fluorophenyl)-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazin-4-yl)amino)-8-azabicyclo[3.2.1]octan-8-yl)acetyl)piperidin-3-yl)carbamate (Compound 19)
  • Key Differences :
    • Incorporation of a pyrimido-oxazine core and a bicyclo[3.2.1]octane system.
    • Higher molecular complexity and weight (~600–700 g/mol).
  • Synthesis Yield : 50% yield, indicating moderate efficiency in industrial-scale synthesis .
  • Applications : Likely tailored for oncology targets due to the pyrimido-oxazine scaffold, a common feature in kinase inhibitors .

Morpholine-Containing Analog: MSC2364588

  • Structure: (R)-7-fluoro-3-(morpholin-4-yl carbonyl)-1-[1-(2-morpholin-4-yl ethyl)piperidin-3-yl]-1,4-dihydrothiochromeno[4,3-c]pyrazole 5,5-dioxide
  • Key Differences: Thiochromeno-pyrazole core instead of a simple piperidine. Dual morpholine substituents enhance solubility and metabolic stability.
  • Synthesis : Nine linear steps, highlighting its complexity compared to the target compound’s likely shorter synthetic route .

Data Table: Comparative Analysis

Compound CAS Number Molecular Weight (g/mol) Key Structural Features Synthesis Yield Applications
[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester 1354014-91-7 ~297.4 Piperidine, acetyl, cyclopropyl, tert-butyl ester N/A Intermediate in drug discovery
[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester 1354016-22-0 ~297.4 S-configuration at piperidine-3-yl N/A Discontinued
[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester 110187-51-4 297.4 Ethyl instead of acetyl N/A Research reagent
Compound 19 N/A ~650 (estimated) Bicyclo[3.2.1]octane, pyrimido-oxazine 50% Kinase inhibitor candidate
MSC2364588 N/A ~550 (estimated) Thiochromeno-pyrazole, dual morpholine groups N/A Preclinical oncology studies

Research Findings and Implications

  • Stereochemical Sensitivity : The R-enantiomer of the target compound may offer superior binding to biological targets compared to its S-counterpart, as seen in kinase inhibitor studies .
  • Functional Group Trade-offs: Acetyl groups (target compound) vs.
  • Synthetic Complexity : Bicyclic derivatives (Compound 19) require multi-step synthesis but enable targeting of specific enzyme pockets, whereas simpler piperidine-based compounds serve as versatile intermediates .

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